molecular formula C8H14Cl2N2S B2456761 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride CAS No. 1255717-68-0

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride

Cat. No.: B2456761
CAS No.: 1255717-68-0
M. Wt: 241.17
InChI Key: YPTVADPUASOBGY-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride is a heterocyclic compound with the empirical formula C8H14Cl2N2S and a molecular weight of 241.18 g/mol . This compound is notable for its structural features, which include a benzothiazole ring fused with a tetrahydro ring system, making it a valuable building block in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with a suitable ketone, such as methyl ethyl ketone, in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Reaction Conditions:

    Temperature: 80-100°C

    Catalyst: Acidic catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Common solvents include ethanol, methanol, and dichloromethane

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amine derivatives

    Substitution Products: Various substituted benzothiazoles

Scientific Research Applications

2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole
  • 2-Methyl-1,3-benzothiazole
  • 4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine

Uniqueness

Compared to similar compounds, 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-5-10-8-6(9)3-2-4-7(8)11-5;;/h6H,2-4,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTVADPUASOBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)CCCC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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